1-(1-Methyl-1H-imidazol-4-yl)-ethanol
Description
Significance of Imidazole (B134444) Heterocycles in Advanced Organic Chemistry
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a plethora of biologically significant molecules, including the amino acid histidine and the neurotransmitter histamine. rsc.orgmdpi.com The unique electronic configuration of the imidazole ring, featuring a lone pair of electrons on one nitrogen atom and a protonated nitrogen on the other, imparts it with amphoteric properties, allowing it to act as both a weak acid and a weak base. rjptonline.org This characteristic is crucial for its role in enzyme catalysis and molecular recognition.
The imidazole nucleus is a common scaffold in pharmaceutical agents, exhibiting a wide range of biological activities such as antifungal, anti-inflammatory, and anticancer properties. rjptonline.org Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a versatile component in the design of targeted therapeutics. The development of synthetic methodologies to create substituted imidazoles is an active area of research, with various catalytic and multi-component reactions being explored to generate molecular diversity. isca.mersc.orgnih.gov
Overview of the Chemical Structure and Substituent Effects of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol
The chemical structure of this compound is characterized by a 1,4-disubstituted imidazole ring. A methyl group is attached to the N-1 position, and an ethanol (B145695) group is bonded to the C-4 position.
Structural Features:
| Feature | Description |
| Core Structure | Imidazole Ring |
| N-1 Substituent | Methyl Group (-CH3) |
| C-4 Substituent | Ethanol Group (-CH(OH)CH3) |
The substituents on the imidazole ring significantly influence its electronic properties and reactivity. The methyl group at the N-1 position is an electron-donating group, which increases the electron density of the imidazole ring. This, in turn, can enhance the nucleophilicity of the other carbon atoms in the ring. mdpi.com
Contextualization within Modern Chemical Research Paradigms
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its structure suggests its potential utility in several areas of modern chemical research. Substituted imidazole alcohols are valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical candidates. acs.org
For instance, related imidazole derivatives are explored as inhibitors for enzymes like Janus kinase 2 (Jak2), highlighting the role of the substituted imidazole scaffold in drug discovery. researchgate.net The synthesis of various substituted imidazoles is a key area of interest, with a focus on developing efficient and selective catalytic methods. rsc.orgsemanticscholar.org The principles guiding the synthesis of 1,4-substituted imidazoles are well-established, often involving multi-component reactions that allow for the rapid generation of diverse molecular structures. isca.me
The study of compounds like this compound contributes to the broader understanding of structure-activity relationships in imidazole-containing molecules. By systematically modifying the substituents on the imidazole ring and analyzing the resulting changes in chemical and biological properties, researchers can design new compounds with tailored functions.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-8(2)4-7-6/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZWNTJKBUPORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C=N1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 1 1 Methyl 1h Imidazol 4 Yl Ethanol and Analogous Structures
Conventional and Optimized Synthesis of the Imidazole (B134444) Nucleus
The imidazole ring is a foundational heterocyclic motif in numerous biologically active molecules. Over the years, several named reactions have been developed for its synthesis, each offering distinct advantages in terms of substituent patterns and reaction conditions. Modern adaptations have further enhanced their utility and efficiency.
First reported by Heinrich Debus in 1858, the Debus-Radziszewski synthesis is a classic multi-component reaction for creating imidazoles. wikipedia.orgdocumentsdelivered.comnih.gov The traditional method involves a one-pot condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). nih.govresearchgate.net While historically significant, the original protocol often suffered from low yields. documentsdelivered.com
Contemporary modifications have significantly broadened the scope and efficiency of this reaction. A key adaptation involves the substitution of ammonia with a primary amine, which allows for the direct synthesis of N-substituted (N-1) imidazoles. wikipedia.orgnih.gov This is particularly relevant for the synthesis of compounds like 1-(1-methyl-1H-imidazol-4-yl)-ethanol, as it provides a direct route to introduce the N-methyl group during the initial ring formation. Further enhancements include the use of microwave irradiation to accelerate the reaction, leading to improved yields and reduced reaction times. documentsdelivered.com The Debus-Radziszewski reaction remains a commercially viable method for producing various C-substituted imidazoles. wikipedia.orgnih.gov
| Aspect | Classical Debus-Radziszewski Synthesis | Modern Modifications |
|---|---|---|
| Reactants | 1,2-Dicarbonyl, Aldehyde, Ammonia | 1,2-Dicarbonyl, Aldehyde, Primary Amine (for N-substitution) wikipedia.org |
| Conditions | Conventional heating | Microwave irradiation, varied catalysts documentsdelivered.com |
| Outcome | Often low yields of C-substituted imidazoles | Improved yields, direct synthesis of N-substituted imidazoles nih.gov |
The Van Leusen imidazole synthesis is a powerful and versatile method for preparing 1,4,5-trisubstituted imidazoles. youtube.com The reaction is based on the use of tosylmethyl isocyanide (TosMIC), a reagent that acts as a "3-atom synthon" containing a reactive isocyanide carbon and an active methylene (B1212753) group. youtube.comnih.gov In its most common form, the Van Leusen Three-Component Reaction (vL-3CR), an aldehyde, a primary amine, and TosMIC react in a one-pot procedure. sigmaaldrich.comasianpubs.org
The mechanism proceeds through the in-situ formation of an aldimine from the aldehyde and amine. asianpubs.org The carbanion of TosMIC then undergoes a base-catalyzed cycloaddition to the imine's carbon-nitrogen double bond. youtube.comsigmaaldrich.com This is followed by cyclization to form a 4-tosyl-2-imidazoline intermediate, which subsequently eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring. youtube.comasianpubs.org A key advantage of the vL-3CR is its operational simplicity and its ability to generate highly substituted imidazoles with good regioselectivity. sigmaaldrich.comnih.gov The versatility of the aldehyde and amine components allows for the creation of a diverse library of imidazole derivatives. youtube.com
The Wallach synthesis provides a distinct route to the imidazole core, differing significantly from condensation-based methods. In its original form, the reaction involves treating an N,N'-disubstituted oxamide (B166460) with a dehydrating agent like phosphorus pentachloride or phosphorus oxychloride to form a chlorine-containing intermediate. documentsdelivered.comrsc.org Subsequent reduction of this intermediate, for example with hydroiodic acid, yields the imidazole derivative. documentsdelivered.com For instance, the treatment of N,N'-dimethyloxamide with phosphorus pentachloride followed by reduction yields N-methyl imidazole. documentsdelivered.com
While less common than the Debus or Van Leusen methods, the Wallach synthesis has found applications in specialized contexts. Modern extensions of this reaction's principles have been explored, such as the synthesis of heterocondensed imidazoles starting from N-benzylamides of heterocyclic carboxylic acids. These studies suggest a mechanism involving nitrile ylide species, providing a deeper understanding of the Wallach reaction and expanding its potential utility.
Multicomponent reactions (MCRs) are highly valued in modern synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials in a single step. The Debus-Radziszewski and Van Leusen syntheses are themselves examples of MCRs. Beyond these, a variety of other MCRs have been developed to assemble the imidazole scaffold.
These approaches are critical in drug discovery, where the rapid generation of molecular libraries is essential. For example, a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can produce 1,2,4-trisubstituted imidazoles in good yields under solvent-free conditions. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, can also be adapted to produce highly functionalized imidazole derivatives through post-cyclization sequences. These methods offer significant advantages by minimizing reaction steps and purification of intermediates, aligning with the principles of green chemistry.
| Synthesis Method | Key Reactants | Primary Substitution Pattern | Reference |
|---|---|---|---|
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Amine/Ammonia | C-Substituted, N-Substituted (with primary amine) | wikipedia.org |
| Van Leusen (vL-3CR) | Aldehyde, Primary Amine, TosMIC | 1,4,5-Trisubstituted | sigmaaldrich.comasianpubs.org |
| Wallach | N,N'-Dialkyloxamide, PCl5/POCl3 | 1,2-Disubstituted | rsc.org |
| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary Amine, NH4OAc | 1,2,4-Trisubstituted |
Regioselective Elaboration and Functionalization for this compound
Once the imidazole nucleus is formed, the synthesis of the target compound requires the regioselective installation of the substituents at the N-1 and C-4 positions.
Installation of the 1-Methyl Group: The N-methylation of an existing imidazole ring is a common and well-established transformation. The imidazole anion, formed by deprotonation with a strong base, readily reacts with a methylating agent. A typical laboratory-scale synthesis involves deprotonating imidazole to form its sodium salt, followed by treatment with a methylating agent. Industrially, 1-methylimidazole (B24206) is primarily prepared via the acid-catalyzed methylation of imidazole using methanol (B129727). Another industrial route involves a variation of the Radziszewski reaction using glyoxal, formaldehyde, ammonia, and methylamine.
Installation of the Ethanol (B145695) Moiety: Attaching the 1-hydroxyethyl (ethanol) group at the C-4 position is a more complex task that is typically achieved in a two-step sequence starting from 1-methylimidazole.
C-4 Acylation: The first step involves an electrophilic acylation to introduce an acetyl group (-COCH₃) at the C-4 position. This transformation, analogous to a Friedel-Crafts acylation, yields the key intermediate, 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one. The reaction requires an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst to facilitate the electrophilic substitution onto the electron-rich imidazole ring. The C-4/C-5 positions are the typical sites for electrophilic attack on the imidazole ring.
Reduction of the Ketone: The second step is the reduction of the ketone functionality in 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one to the corresponding secondary alcohol. This is a standard carbonyl reduction that can be accomplished with high efficiency using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for this transformation, selectively reducing the ketone without affecting the aromatic imidazole ring to produce the final target compound, this compound.
This sequential approach of acylation followed by reduction provides a reliable and regiocontrolled route to install the desired ethanol moiety at the C-4 position of the 1-methylimidazole scaffold.
Control of Regioselectivity at the Imidazole Ring Positions
Achieving the desired 1,4-substitution pattern on the imidazole ring is a critical challenge in the synthesis of this compound. The inherent electronic properties of the imidazole ring can lead to a mixture of regioisomers upon substitution. Therefore, various strategies have been developed to control the regioselectivity of these reactions.
One effective approach involves the use of directing groups . These are chemical moieties transiently or permanently installed on the imidazole ring to guide the substitution to a specific position. While literature specifically detailing directing group strategies for the C4-functionalization of 1-methylimidazole to introduce an ethanol group is not abundant, the principles of C-H functionalization are well-established. This strategy often involves the use of a transition metal catalyst that coordinates to the directing group and activates a specific C-H bond for subsequent reaction.
Another powerful strategy for regioselective synthesis is the metal-halogen exchange reaction . This method typically starts with a pre-functionalized imidazole, such as 4-bromo-1-methylimidazole. Treatment of this precursor with an organolithium reagent, like n-butyllithium, at low temperatures leads to a highly reactive organolithium intermediate where the lithium atom has replaced the bromine at the C4 position. This intermediate can then be reacted with an appropriate electrophile, such as acetaldehyde, to introduce the 1-hydroxyethyl group at the desired C4 position, yielding the target compound, this compound. The low temperatures are crucial to prevent side reactions.
Similarly, a Grignard reaction can be employed. This would involve the preparation of a Grignard reagent from 4-bromo-1-methylimidazole by reacting it with magnesium metal. This organomagnesium compound can then be reacted with acetaldehyde. Alternatively, if 1-methyl-1H-imidazole-4-carbaldehyde is available, the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) would furnish the desired secondary alcohol.
The following table summarizes some potential regioselective synthetic approaches:
| Starting Material | Key Reagent(s) | Intermediate | Product |
| 4-Bromo-1-methylimidazole | 1. n-BuLi2. Acetaldehyde | 1-Methyl-1H-imidazol-4-yl-lithium | This compound |
| 4-Bromo-1-methylimidazole | 1. Mg2. Acetaldehyde | 1-Methyl-1H-imidazol-4-yl-magnesium bromide | This compound |
| 1-Methyl-1H-imidazole-4-carbaldehyde | MeMgBr | - | This compound |
Asymmetric and Stereoselective Synthesis of this compound
The presence of a chiral center in the ethanol side chain of this compound necessitates the use of asymmetric synthesis techniques to obtain enantiomerically pure forms of the compound. These methods focus on creating the chiral center with a high degree of stereocontrol.
Chiral Catalyst and Auxiliary Strategies for Enantioselective Imidazole Construction
While the direct enantioselective construction of the entire chiral molecule in one step is challenging, chiral catalysts and auxiliaries are instrumental in controlling the stereochemistry of key bond-forming reactions.
Chiral catalysts can be employed in the enantioselective reduction of a precursor ketone, 1-(1-methyl-1H-imidazol-4-yl)ethanone. A well-established method for this transformation is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in the presence of a borane (B79455) reducing agent. nih.govijprs.com These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol. The choice of the specific chiral ligand on the catalyst is crucial for achieving high enantioselectivity.
Chiral auxiliaries are another cornerstone of asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material. This auxiliary then directs the stereochemical outcome of a subsequent reaction. For the synthesis of the target alcohol, a chiral auxiliary could be attached to a precursor, for example, to form a chiral ester. The diastereoselective addition of a methyl group to the corresponding aldehyde, influenced by the chiral auxiliary, would establish the chiral center. Subsequent removal of the auxiliary would yield the enantiomerically enriched alcohol.
Diastereoselective Approaches to the Formation of the Chiral Ethanol Center
Diastereoselective methods are particularly useful when a chiral center is already present in the molecule, and a second one is being introduced. However, in the case of synthesizing this compound from an achiral precursor, the focus is on enantioselective reactions that create the first and only stereocenter.
As mentioned previously, the most common diastereoselective (in this context, leading to a preferred enantiomer) approach would be the asymmetric reduction of the corresponding ketone . The transition state of this reaction, involving the chiral catalyst, the reducing agent, and the ketone, is diastereomeric for the two possible enantiomeric products, leading to a difference in activation energies and thus the preferential formation of one enantiomer.
Another potential diastereoselective approach involves the use of a chiral nucleophile . For instance, a chiral organometallic reagent could be added to 1-methyl-1H-imidazole-4-carbaldehyde. The inherent chirality of the nucleophile would dictate the stereochemical outcome of the addition reaction.
The table below outlines key asymmetric strategies:
| Precursor | Method | Reagent/Catalyst | Key Feature |
| 1-(1-Methyl-1H-imidazol-4-yl)ethanone | Asymmetric Reduction | Chiral Oxazaborolidine (CBS) catalyst, Borane | Enantioselective reduction of a ketone to a chiral alcohol. |
| 1-Methyl-1H-imidazole-4-carbaldehyde | Chiral Nucleophilic Addition | Chiral organometallic reagent | Addition of a chiral nucleophile to an aldehyde. |
| Imidazole precursor with chiral auxiliary | Diastereoselective Reaction | Grignard or organolithium reagent | Chiral auxiliary directs the stereochemical outcome of the reaction. |
Advanced Techniques for Enantiomeric Resolution and Purity Assessment
Even with highly stereoselective synthetic methods, the final product may not be enantiomerically pure. Therefore, techniques for the separation of enantiomers (resolution) and the determination of enantiomeric purity are essential.
Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes. nih.govmdpi.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govmdpi.com The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods. This method is often highly efficient and environmentally friendly.
Once the enantiomers are separated, or to assess the success of an asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govdoaj.orgptfarm.plresearchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. nih.govptfarm.plresearchgate.net This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the chiral column and the mobile phase is critical for achieving good separation.
| Technique | Principle | Application |
| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer of a racemic mixture. | Separation of enantiomers of this compound. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of the enantiomeric excess (purity) of the final product. |
Advanced Spectroscopic and Structural Characterization of 1 1 Methyl 1h Imidazol 4 Yl Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Detailed Analysis of Proton Nuclear Magnetic Resonance (¹H NMR) Spectra
The ¹H NMR spectrum of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol offers a clear fingerprint of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons on the imidazole (B134444) ring, the N-methyl group, and the ethanol (B145695) side chain.
The protons on the imidazole ring, H-2 and H-5, typically appear as singlets in the aromatic region of the spectrum. The H-2 proton is expected to resonate further downfield due to the deshielding effect of the two adjacent nitrogen atoms. The H-5 proton signal appears slightly upfield in comparison. The N-methyl group (N-CH₃) gives rise to a characteristic sharp singlet, typically found in the range of 3.6-3.8 ppm.
The ethanol side chain introduces more complex signals. The methine proton (-CHOH) is expected to appear as a quartet, resulting from coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) of the ethanol group will, in turn, appear as a doublet due to coupling with the single methine proton. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (imidazole) | ~7.5 | Singlet | - |
| H-5 (imidazole) | ~6.9 | Singlet | - |
| -CHOH (ethanol) | ~4.8 | Quartet | ~6.5 |
| N-CH₃ | ~3.7 | Singlet | - |
| -OH (ethanol) | Variable (broad) | Singlet | - |
Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Comprehensive Interpretation of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectra
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The imidazole ring carbons (C-2, C-4, and C-5) are expected to resonate in the aromatic region. C-2 typically appears at the lowest field due to its position between two nitrogen atoms. C-4, being substituted with the ethanol group, will have its chemical shift influenced by this attachment. C-5 is generally found at the highest field among the ring carbons.
The N-methyl carbon (N-CH₃) signal is expected in the upfield region, typically around 30-35 ppm. The carbons of the ethanol side chain, the methine carbon (-CHOH) and the methyl carbon (-CH₃), will also appear in the aliphatic region of the spectrum. The -CHOH carbon is deshielded by the attached oxygen atom and will appear further downfield than the terminal -CH₃ carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (imidazole) | ~137 |
| C-4 (imidazole) | ~140 |
| C-5 (imidazole) | ~118 |
| N-CH₃ | ~33 |
| -CHOH (ethanol) | ~65 |
Note: These are predicted values. Experimental conditions can influence the exact chemical shifts.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Definitive Structural Assignment and Conformational Analysis
While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguous structural assignment by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methine proton (-CHOH) and the methyl protons (-CH₃) of the ethanol side chain, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). This allows for the definitive assignment of each carbon signal to its attached proton(s). For instance, the signal for the N-CH₃ proton would correlate with the N-CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). It is invaluable for piecing together the molecular structure. Key HMBC correlations would include:
The N-CH₃ protons to the C-2 and C-5 carbons of the imidazole ring.
The H-5 proton to the C-4 and N-CH₃ carbons.
The methine proton (-CHOH) to the C-4 and C-5 carbons of the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is critical for conformational analysis. For example, NOESY could reveal the spatial proximity between the protons of the ethanol side chain and the H-5 proton of the imidazole ring, providing insight into the preferred orientation of the side chain.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
FT-IR spectroscopy is highly effective for identifying the functional groups within this compound. The presence of the hydroxyl (-OH) group leads to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening indicative of intermolecular hydrogen bonding.
The C-H stretching vibrations of the imidazole ring and the alkyl groups appear in the 2850-3150 cm⁻¹ range. The stretching vibrations of the imidazole ring (C=C and C=N bonds) are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the alcohol group will likely result in a strong absorption band around 1050-1150 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Imidazole Ring | 3100-3150 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH- | 2850-2970 | Medium |
| C=N, C=C Stretch | Imidazole Ring | 1400-1600 | Medium-Strong |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR, as it detects changes in polarizability during molecular vibrations. While polar bonds like O-H give weak Raman signals, non-polar and symmetric bonds provide strong signals.
For this compound, the symmetric stretching and breathing modes of the imidazole ring are expected to be prominent in the Raman spectrum, particularly in the 1300-1600 cm⁻¹ region. acs.org The C-C backbone of the ethanol side chain would also contribute to the spectrum. The combination of FT-IR and Raman data allows for a more complete picture of the molecule's vibrational modes, confirming the presence of key structural features and providing a detailed molecular fingerprint. tandfonline.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₆H₁₀N₂O, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This theoretical value serves as a benchmark for experimental HRMS measurements, allowing for unambiguous formula confirmation.
While direct experimental HRMS data for this compound is not extensively detailed in the literature, the fragmentation pathway can be predicted based on the known behavior of related methyl-imidazolium cations and molecules with ethanol side chains. The fragmentation of the parent ion is expected to proceed through several key pathways initiated by the ionization process.
A plausible fragmentation pattern would involve initial cleavage of the ethanol side chain. Common fragmentation pathways for similar structures include:
Loss of water (H₂O): Dehydration is a common fragmentation route for alcohols, which would result in an ion with a mass-to-charge ratio (m/z) corresponding to the loss of 18 Da.
Loss of an ethyl group (C₂H₅): Cleavage of the C-C bond in the side chain could lead to the loss of an ethyl radical.
Loss of an ethanol moiety (C₂H₅OH): This would result in the formation of a stable 1-methyl-1H-imidazolium cation. rsc.org
Cleavage of the imidazole ring: At higher collision energies, the stable imidazole ring itself can fragment, although this is generally less favorable than the loss of side-chain components. rsc.org
The base peak in the mass spectrum would likely correspond to the most stable fragment, which is often the methyl-imidazolium core or a related stable ion resulting from a simple side-chain loss. rsc.org
Table 1: Predicted HRMS Data and Plausible Fragments for this compound
| Species | Chemical Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₆H₁₁N₂O]⁺ | 127.0871 |
| [M+H - H₂O]⁺ | [C₆H₉N₂]⁺ | 109.0766 |
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Structure
Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as insights into the packing of molecules within the crystal lattice.
While a specific single-crystal X-ray structure for this compound has not been reported in the reviewed literature, analysis of closely related imidazole-containing compounds provides a strong basis for understanding its likely solid-state characteristics. For instance, studies on compounds like (1H-Imidazol-4-yl)methanol and 1H-imidazole-1-methanol reveal detailed structural features that are likely to be conserved. nih.govresearchgate.net
Crystallographic Analysis of Molecular Conformation and Torsion Angles
The molecular conformation, defined by the spatial arrangement of atoms, is dictated by bond lengths, bond angles, and torsion (dihedral) angles. In the solid state, the conformation of this compound would be influenced by a balance of intramolecular steric effects and intermolecular packing forces.
The key torsion angle would be that which describes the orientation of the ethanol substituent relative to the plane of the imidazole ring. Crystallographic studies on analogous structures, such as 1H-imidazole-1-methanol, have shown that deviations in this torsion angle can lead to different molecular conformations, which are essential for achieving specific hydrogen-bonded networks in the crystal. nih.gov In some imidazole derivatives, the substituent groups are observed to be nearly coplanar with the imidazole ring, while in others, significant rotation is observed to minimize steric hindrance or optimize packing. iucr.org The planarity of the imidazole ring itself is a well-established feature. researchgate.net
Table 2: Representative Crystallographic Data for the Analogous Compound (1H-Imidazol-4-yl)methanol nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.9180 (9) |
| b (Å) | 7.1980 (5) |
| c (Å) | 11.6509 (12) |
| β (°) | 125.249 (1) |
Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs
The solid-state structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. The hydroxyl group (-OH) of the ethanol substituent is an excellent hydrogen bond donor, while the unprotonated nitrogen atom of the imidazole ring is an effective hydrogen bond acceptor.
Table 3: Hydrogen Bond Geometry in the Analogous Compound (1H-Imidazol-4-yl)methanol nih.gov
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O—H···N | - | 1.985 (8) | - | - |
Chemical Reactivity and Derivatization Strategies for 1 1 Methyl 1h Imidazol 4 Yl Ethanol
Transformations Involving the Hydroxyl Group
The hydroxyl group is a versatile functional handle for introducing structural diversity. Its ability to act as a nucleophile or be converted into a good leaving group underpins numerous derivatization strategies, including esterification, etherification, oxidation, reduction, and halogenation.
Esterification and etherification are fundamental methods for modifying the hydroxyl group, thereby altering the molecule's steric and electronic properties.
Esterification: The secondary alcohol of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol can be readily converted into a variety of esters. This is typically achieved by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. These reactions are analogous to the synthesis of ester derivatives from similar aryl/azolyl ethanol (B145695) compounds. researchgate.net Imidazole-containing ionic liquids have also been explored as catalysts in some esterification reactions, though this is more common for simpler alcohols. researchgate.net
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more potent nucleophile (an alkoxide). This alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) via an SN2 reaction to yield the corresponding ether.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Esterification (Acylation) | Acetyl chloride, Triethylamine | 1-(1-Methyl-1H-imidazol-4-yl)ethyl acetate (B1210297) | Inert solvent (e.g., DCM, THF), 0 °C to room temperature |
| Esterification (Acylation) | Benzoic anhydride, DMAP (cat.) | 1-(1-Methyl-1H-imidazol-4-yl)ethyl benzoate | Inert solvent (e.g., DCM), room temperature |
| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-(1-Methoxyethyl)-1-methyl-1H-imidazole | Anhydrous solvent (e.g., THF, DMF), 0 °C to room temperature |
| Etherification (Williamson) | 1. Potassium tert-butoxide 2. Benzyl bromide | 4-(1-(Benzyloxy)ethyl)-1-methyl-1H-imidazole | Anhydrous solvent (e.g., THF), room temperature |
The oxidation state of the ethanolic carbon can be modulated to yield either the corresponding ketone or to be formed from the reduction of that ketone.
Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone, 1-(1-Methyl-1H-imidazol-4-yl)ethanone. This transformation is a key step in the synthesis of many imidazole-based compounds. Mild oxidizing agents are typically employed to prevent over-oxidation or side reactions involving the electron-rich imidazole (B134444) ring. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin periodinane oxidations. The oxidation of similar alcohol-containing heterocycles, such as 1-(1H-benzo[d]imidazol-2-yl)ethanol, to the corresponding ketone has been well-documented. researchgate.net
Reduction: The parent compound, this compound, can be synthesized by the selective reduction of 1-(1-Methyl-1H-imidazol-4-yl)ethanone. This reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol or methanol (B129727) is a common and effective choice for this transformation due to its mildness and selectivity for ketones in the presence of other functional groups. nih.govnih.gov For the reduction of related functional groups like esters to form similar alcohols (e.g., (1-methyl-1H-imidazol-5-yl)methanol from its corresponding ester), a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required. chemicalbook.com
Table 2: Oxidation and Reduction Reactions
| Transformation | Starting Material | Reagent | Product | Typical Conditions |
|---|---|---|---|---|
| Oxidation | This compound | Pyridinium chlorochromate (PCC) | 1-(1-Methyl-1H-imidazol-4-yl)ethanone | Dichloromethane (DCM), room temperature |
| Reduction | 1-(1-Methyl-1H-imidazol-4-yl)ethanone | Sodium borohydride (NaBH₄) | This compound | Methanol or Ethanol, 0 °C to room temperature |
Conversion of the hydroxyl group into a halogen provides a reactive intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Direct Halogenation: The hydroxyl group can be directly replaced by a halogen using various reagents. For instance, thionyl chloride (SOCl₂) is commonly used to convert secondary alcohols into the corresponding alkyl chlorides, a reaction demonstrated on the isomeric (1-methyl-1H-imidazol-5-yl)methanol. chemicalbook.com Similarly, phosphorus tribromide (PBr₃) can be used for bromination. These reactions typically proceed through an SNi or SN2 mechanism.
Two-Step Halogenation: An alternative, often milder, approach involves a two-step sequence. The alcohol is first converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. The resulting sulfonate ester can then be displaced by a halide nucleophile (e.g., NaBr, LiCl) in an SN2 reaction. This method is particularly useful for controlling stereochemistry, as the SN2 step proceeds with a predictable inversion of configuration. acs.org
Table 3: Halogenation Methodologies
| Method | Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| Direct Chlorination | Thionyl chloride (SOCl₂) | 4-(1-Chloroethyl)-1-methyl-1H-imidazole | Direct conversion of alcohol to chloride. |
| Two-Step Bromination | 1. Methanesulfonyl chloride, Et₃N 2. Lithium bromide (LiBr) | 1. 1-(1-Methyl-1H-imidazol-4-yl)ethyl methanesulfonate (B1217627) 2. 4-(1-Bromoethyl)-1-methyl-1H-imidazole | Proceeds via a sulfonate ester intermediate; allows for SN2 substitution with various nucleophiles. acs.org |
Chemical Reactions at the Imidazole Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net The presence of the N-methyl group and the C4-substituent directs the regioselectivity of these reactions.
In the 1-methylimidazole (B24206) system, electrophilic substitution generally occurs at the C5 and C2 positions, with a preference for C5 due to electronic factors. globalresearchonline.netuobabylon.edu.iq The C4 position is already occupied, so substitution on this compound is expected to occur primarily at the C5 position, the most electron-rich and sterically accessible carbon. The C2 position is the next most likely site for substitution, particularly if the C5 position is blocked.
Common EAS reactions include:
Halogenation: Bromination or iodination can be achieved using reagents like N-Bromosuccinimide (NBS) or iodine in the presence of a base, respectively, leading to substitution at the C5 position.
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, which is expected to yield the 5-nitro derivative. uobabylon.edu.iq
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C5 position. uobabylon.edu.iq
Table 4: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Major Product | Position of Substitution |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 1-(5-Bromo-1-methyl-1H-imidazol-4-yl)-ethanol | C5 |
| Nitration | HNO₃ / H₂SO₄ | 1-(1-Methyl-5-nitro-1H-imidazol-4-yl)-ethanol | C5 |
| Sulfonation | H₂S₂O₇ (Fuming H₂SO₄) | 4-(1-Hydroxyethyl)-1-methyl-1H-imidazole-5-sulfonic acid | C5 |
Direct nucleophilic aromatic substitution on the carbon atoms of an unactivated imidazole ring is generally difficult and rarely occurs unless there is a strongly electron-withdrawing substituent or a good leaving group present on the ring. globalresearchonline.net
However, the pyridine-like nitrogen at the N3 position is nucleophilic and can react with electrophiles, most notably alkylating agents. This reaction, known as quaternization, results in the formation of a positively charged imidazolium (B1220033) salt. For this compound, reaction with an alkyl halide like methyl iodide would lead to the formation of a 1,3-dimethylimidazolium (B1194174) salt. rsc.org These ionic salts often exhibit unique properties and are a common class of ionic liquids. researchgate.net
Table 5: Reactions at the Imidazole Nitrogen
| Reaction Type | Reagents | Product | Description |
|---|---|---|---|
| Quaternization (N-Alkylation) | Methyl iodide (CH₃I) | 4-(1-Hydroxyethyl)-1,3-dimethyl-1H-imidazol-3-ium iodide | Alkylation of the N3 nitrogen to form a cationic imidazolium salt. rsc.org |
Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and they can be effectively applied to derivatives of this compound. wiley-vch.de The primary strategy involves the introduction of a halide (Br, I) or a sulfonate (OTf, OMs) group onto the imidazole ring, typically at the 2- or 5-position, to serve as an electrophilic partner in the coupling reaction. The hydroxyl group of the ethanol side chain may require protection prior to these reactions to prevent interference.
Palladium-catalyzed reactions are the most common for these transformations. wiley-vch.de For instance, a halogenated derivative of this compound can undergo Suzuki-Miyaura coupling with boronic acids to form C-C bonds, Stille coupling with organostannanes, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes. scispace.com Buchwald-Hartwig amination can be employed for the formation of C-N bonds with various amines, while related methods can be used for C-O and C-S bond formation.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Biarylphosphine ligands, such as XPhos and SPhos, have been shown to be effective in the cross-coupling of challenging heterocyclic substrates. scispace.com
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Scaffold
| Coupling Reaction | Nucleophilic Partner | Bond Formed | Catalyst/Ligand System (Example) |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(OAc)₂ / SPhos |
| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ |
| Heck | Alkene | C-C | Pd(OAc)₂ / P(o-tolyl)₃ |
| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂ / CuI |
| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP |
Synthesis of Advanced Derivatives and Analogues of this compound
The synthesis of advanced derivatives and analogues of this compound can be achieved through several strategic approaches focusing on the elaboration of the ethanol side chain, the introduction of further substituents on the imidazole moiety, and the construction of polycyclic systems.
Elaboration of the Ethanol Side Chain
The secondary alcohol of the ethanol side chain is a key functional group for a variety of chemical transformations.
Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 1-(1-methyl-1H-imidazol-4-yl)ethanone, using a range of oxidizing agents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. This ketone can then serve as a precursor for further reactions, such as reductive amination or the formation of imines and oximes.
Esterification and Etherification: The alcohol can be readily converted into esters and ethers. Esterification can be achieved by reaction with acyl chlorides or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC or EDC). Etherification can be performed via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide.
Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride. This activated intermediate can then undergo Sₙ2 reactions with a wide array of nucleophiles to introduce new functionalities. This allows for the formation of new C-N (with amines or azides), C-S (with thiols), and C-C (with cyanides or organocuprates) bonds.
Table 2: Examples of Ethanol Side Chain Elaboration Reactions
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | PCC, CH₂Cl₂ | Ketone |
| Esterification | RCOCl, Pyridine | Ester |
| Etherification | 1. NaH, THF; 2. R-Br | Ether |
| Tosylation | TsCl, Pyridine | Tosylate |
| Nucleophilic Substitution (on Tosylate) | NaN₃, DMF | Azide |
Introduction of Further Substituents on the Imidazole Moiety
The imidazole ring of this compound can be further functionalized at the C2 and C5 positions.
Electrophilic Halogenation: The imidazole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce bromine or iodine atoms, which can then be used in cross-coupling reactions as described in section 4.2.3.
Directed Ortho-Metalation (DoM): The C2 position of the imidazole ring is particularly acidic and can be deprotonated by a strong base such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents. This method allows for the regioselective introduction of alkyl, silyl, carboxyl, and other groups.
Van Leusen Imidazole Synthesis: For the synthesis of analogues with substitution at multiple positions, the Van Leusen imidazole synthesis offers a convergent approach. nih.gov This reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent and can be adapted in a multicomponent fashion to construct polysubstituted imidazoles. nih.gov
Formation of Polycyclic Systems Incorporating the Imidazole Framework
The imidazole framework of this compound can be incorporated into larger polycyclic systems through annulation reactions. This typically involves the introduction of two reactive functional groups on the imidazole scaffold that can undergo an intramolecular cyclization.
One common strategy is to synthesize a derivative with functional groups at adjacent positions (e.g., C4 and C5). For example, a derivative bearing an amino group at C5 and a carbonyl group (or a precursor) on the C4 side chain could be cyclized to form an imidazo[4,5-b]pyridine ring system.
Another approach involves intramolecular Heck reactions. nih.gov A halogen can be introduced at the C5 position and an alkene-containing side chain can be installed at the N1-methyl group or the C4-ethanol side chain. Palladium-catalyzed intramolecular cyclization can then form a fused ring system. The synthesis of imidazo[1,5-a]pyridines and imidazo[1,5-a]azepines has been achieved through similar sequential van Leusen/intramolecular Heck routes. nih.gov
These strategies allow for the creation of a diverse range of fused heterocyclic systems with the potential for novel chemical and biological properties.
Computational and Theoretical Investigations of 1 1 Methyl 1h Imidazol 4 Yl Ethanol
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are essential for predicting the properties of molecules. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei.
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations are employed to optimize the geometry of a molecule, finding the lowest energy arrangement of its atoms. This process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Ab Initio Approaches for Enhanced Accuracy in Molecular System Description
Ab Initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in their formulation. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular systems. While computationally more demanding than DFT, Ab Initio approaches are often used as a benchmark for accuracy in determining molecular properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the HOMO and LUMO of reacting species.
Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of electron density in these orbitals indicates the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Prediction of Chemical Reactivity and Electrophilic/Nucleophilic Sites
By analyzing the shapes and energies of the HOMO and LUMO, one can predict the reactivity of a molecule. Regions of high electron density in the HOMO are likely to be nucleophilic sites, prone to attack by electrophiles. Conversely, regions of high electron density in the LUMO indicate electrophilic sites, susceptible to attack by nucleophiles. This analysis is crucial for understanding reaction mechanisms and predicting the outcome of chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugation, by calculating the stabilization energies associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. This provides insights into the stability of different molecular conformations and the nature of non-covalent interactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. An MEP map of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol would be generated by calculating the electrostatic potential at various points on the electron density surface. This analysis would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the MEP map of this compound, it would be expected that the regions around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the ethanol (B145695) substituent would exhibit a negative electrostatic potential, indicated by red or yellow colors. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the oxygen and those on the methyl group, would likely show a positive electrostatic potential, depicted in blue, indicating regions prone to nucleophilic attack. This visualization provides crucial insights into the molecule's reactivity and its potential intermolecular interactions, such as hydrogen bonding.
Theoretical Prediction and Validation of Spectroscopic Properties
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and helping to interpret various spectroscopic properties of molecules.
Simulation of NMR Chemical Shifts and Coupling Constants
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters for this compound would involve methods like Gauge-Independent Atomic Orbital (GIAO). These calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule.
The predicted chemical shifts would be highly dependent on the chemical environment of each nucleus. For instance, the protons of the methyl group attached to the imidazole ring would have a distinct chemical shift compared to the protons of the ethyl group. Similarly, the carbon atoms within the imidazole ring would have different chemical shifts from the carbons in the ethanol side chain. Comparing these theoretical values with experimentally obtained NMR spectra would be crucial for the structural elucidation and confirmation of the compound. Discrepancies between the calculated and experimental data can often be explained by solvent effects and molecular dynamics, which can also be modeled computationally.
Computation of Vibrational (IR and Raman) Spectra
The vibrational frequencies of this compound can be computed to simulate its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational modes of the molecule.
Key vibrational modes expected for this molecule would include:
O-H stretching from the alcohol group.
C-H stretching from the methyl and ethyl groups, as well as the imidazole ring.
C=N and C=C stretching within the imidazole ring.
C-O stretching from the alcohol group.
Various bending and torsional modes.
By analyzing the potential energy distribution (PED) for each calculated vibrational mode, specific atomic motions can be assigned to the observed spectral bands. This detailed assignment is invaluable for interpreting experimental IR and Raman spectra and understanding the molecule's vibrational properties.
Electronic Absorption (UV-Vis) Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The calculations would identify the electronic transitions responsible for the observed absorptions, typically involving the promotion of an electron from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). The nature of these transitions (e.g., π→π* or n→π*) provides insight into the electronic structure of the imidazole ring and the influence of its substituents. The predicted spectrum could then be compared with experimental data to validate the computational model.
Conformational Analysis and Potential Energy Surface Exploration
The presence of rotatable bonds in the ethanol side chain of this compound suggests the possibility of multiple stable conformations (rotamers). Conformational analysis is a computational study aimed at identifying these stable geometries and determining their relative energies.
This would involve systematically rotating the dihedral angles of the key rotatable bonds (e.g., the C-C and C-O bonds of the side chain) and calculating the potential energy at each step. The results of these calculations would be used to construct a potential energy surface (PES). The minima on the PES correspond to the stable conformers of the molecule, while the saddle points represent the transition states for interconversion between these conformers.
Understanding the conformational landscape is important as the different conformers may exhibit different chemical and physical properties. The relative populations of these conformers at a given temperature can be estimated from their calculated relative energies.
Advanced Applications of 1 1 Methyl 1h Imidazol 4 Yl Ethanol in Chemical Sciences
Role as a Versatile Synthetic Building Block and Intermediate in Complex Organic Synthesis
1-(1-Methyl-1H-imidazol-4-yl)-ethanol serves as a valuable chiral building block and intermediate in the synthesis of more complex organic molecules. The presence of both a reactive hydroxyl group and a nucleophilic imidazole (B134444) ring allows for a variety of chemical transformations, making it a versatile synthon for constructing elaborate molecular architectures.
The hydroxyl group can undergo standard reactions such as esterification, etherification, and oxidation to introduce new functional groups. For instance, ester derivatives of similar 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol compounds have been synthesized and investigated for their potential biological activities. researchgate.net The imidazole ring, with its available nitrogen atoms, can participate in N-alkylation and coordination with various reagents. globethesis.com
A key aspect of its utility lies in its role as an intermediate. For example, the related compound (1-methyl-1H-imidazol-5-yl)methanol can be converted to 5-chloromethyl-1-methyl-1H-imidazole hydrochloride, a reactive intermediate for further synthetic manipulations. fau.de While direct, extensive research on the broad applications of this compound as a versatile building block is still emerging, the reactivity of its functional groups suggests significant potential in the synthesis of a wide array of complex molecules, particularly in medicinal chemistry where the imidazole scaffold is a common motif. rsc.orgnbinno.com
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions | Resulting Functionality |
| Ethanol (B145695) (-CH(OH)CH₃) | Esterification | Ester |
| Etherification | Ether | |
| Oxidation | Ketone | |
| Imidazole Ring | N-Alkylation | Quaternary Imidazolium (B1220033) Salt |
| Coordination | Metal Complex |
Precursor for Ligands in Transition Metal Catalysis and Coordination Chemistry
The imidazole moiety is a well-established and highly successful coordinating group in transition metal chemistry. nih.gov The nitrogen atoms of the imidazole ring readily donate their lone pair of electrons to form stable complexes with a wide range of transition metals. nih.gov this compound, by virtue of its imidazole ring and the additional coordinating potential of the hydroxyl group, is a promising precursor for the synthesis of novel ligands for transition metal catalysis and coordination chemistry.
The hydroxyl group can act as a secondary coordination site, potentially leading to the formation of bidentate or even tridentate ligands, which can enhance the stability and influence the catalytic activity of the resulting metal complexes. fau.de Ligands derived from imidazole-containing alcohols can create specific steric and electronic environments around the metal center, which is crucial for controlling the selectivity and efficiency of catalytic reactions. rsc.org
While specific examples of ligands derived directly from this compound are not extensively documented in the current literature, the general principles of coordination chemistry strongly support its potential in this area. For instance, metal complexes formed with the related compound 2-(1H-Imidazol-1-yl)ethanol and its derivatives are known to be highly efficient catalysts for various organic transformations, including cross-coupling and oxidation reactions. fau.de The structural similarities suggest that ligands derived from this compound could find applications in similar catalytic processes. Further research in this area could lead to the development of new and effective catalysts for a variety of chemical syntheses.
Utility in the Development of Optical Materials and Probes (Non-Biological Contexts)
The development of advanced optical materials and fluorescent probes for non-biological applications is a rapidly growing field of research. Imidazole-containing compounds have shown promise in this area due to their electronic properties and their ability to be incorporated into larger conjugated systems. While direct applications of this compound in this context are not yet widely reported, its structural features suggest potential utility.
The imidazole ring can be a component of a fluorophore, and modifications to its structure can tune the photophysical properties of the resulting molecule. For example, the synthesis of a porphyrin derivative incorporating a 1-methyl-1H-imidazol-2-yl moiety has been reported, and this class of molecules is known for its strong optical absorption and emission properties. fau.de Although this is a different isomer, it highlights the potential of the methyl-imidazole scaffold in the design of optically active materials.
Derivatives of this compound could potentially be developed into fluorescent probes for the detection of specific analytes in non-biological systems. The imidazole ring could act as a recognition site, and the ethanol group could be functionalized to modulate the fluorescence response upon binding to a target molecule. The development of such probes often involves creating a system where the fluorescence is "turned on" or "turned off" in the presence of the analyte. nih.govrsc.org Further investigation is needed to explore the photophysical properties of this compound and its derivatives to fully realize their potential in the field of optical materials.
Application in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Imidazole-based ligands are extensively used in the synthesis of MOFs due to the ability of the imidazole nitrogen atoms to coordinate strongly with metal centers, leading to the formation of robust and porous frameworks. rsc.org
While the direct use of this compound in the synthesis of MOFs has not been specifically reported in the reviewed literature, the general principles of MOF chemistry suggest its suitability for this purpose. For instance, coordination polymers have been successfully constructed from related imidazole derivatives like 1,4-bis(imidazol-1-ylmethyl)benzene. researchgate.net The incorporation of this compound as a linker could lead to the formation of new MOFs with interesting properties, such as chirality, which could be beneficial for applications in enantioselective separations or catalysis.
Table 2: Potential Contributions of this compound in MOF Synthesis
| Structural Feature | Potential Role in MOF Construction | Potential Impact on MOF Properties |
| Imidazole Ring | Primary coordination to metal centers | Formation of the framework structure |
| Ethanol Hydroxyl Group | Secondary coordination or hydrogen bonding | Increased structural stability, introduction of functional pores |
| Chiral Center | Introduction of chirality into the framework | Enantioselective properties |
Development as a Component in Sensor Technologies (Non-Biological Detection Systems)
The development of chemical sensors for the detection of various analytes in non-biological systems is crucial for environmental monitoring, industrial process control, and safety applications. Imidazole-containing compounds have been explored as components in sensor technologies due to their ability to interact with a variety of chemical species through coordination, hydrogen bonding, and other intermolecular forces.
While there is no direct evidence in the current literature for the application of this compound in non-biological sensor systems, its chemical structure suggests several possibilities. The imidazole ring can act as a binding site for metal ions or other electrophilic species. The hydroxyl group can also participate in hydrogen bonding interactions. These binding events can be transduced into a measurable signal, such as a change in fluorescence, absorbance, or electrical conductivity.
For example, imidazole derivatives have been incorporated into fluorescent probes for the detection of metal ions. rsc.org The coordination of the metal ion to the imidazole ring can cause a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. Similarly, it is conceivable that a sensor for a specific analyte could be designed based on a derivative of this compound. The development of such a sensor would require the careful design of a molecular system where the binding of the target analyte to the imidazole-based receptor produces a clear and measurable signal. Further research is necessary to explore these potential applications.
Emerging Research Frontiers and Future Perspectives for 1 1 Methyl 1h Imidazol 4 Yl Ethanol
Design and Synthesis of Novel Scaffolds Incorporating the 1-(1-Methyl-1H-imidazol-4-yl)-ethanol Moiety
The this compound moiety serves as a valuable synthon for the development of novel molecular scaffolds with diverse potential applications. The hydroxyl group provides a convenient handle for a variety of chemical transformations, allowing for the extension of the molecular framework.
Researchers are exploring the use of this compound in solid-phase synthesis, where the ethanol (B145695) group can be anchored to a resin, allowing for subsequent modifications on the imidazole (B134444) ring. nih.gov For instance, metal/halogen exchange reactions at other positions on the ring, followed by treatment with various electrophiles, can generate a library of 4-substituted imidazole derivatives. nih.gov
Furthermore, the ethanol side chain itself is a point of diversification. It can be oxidized to a ketone, which can then undergo Grignard reactions to introduce further complexity. nih.gov Alternatively, the hydroxyl group can be converted into other functionalities, such as esters, ethers, or amines, to modulate the physicochemical properties of the resulting molecules. This strategy is crucial in drug discovery, where subtle structural changes can significantly impact biological activity. nih.govacs.org The conversion of similar (1-methyl-1H-imidazol-2-yl)methanol derivatives into carbonyl compounds highlights a well-established pathway for functional group interconversion that is directly applicable to the 4-substituted isomer. jst.go.jp
The imidazole ring is a privileged structure in medicinal chemistry, and incorporating the this compound unit into larger molecules is a strategy being pursued for developing new therapeutic agents. nih.govresearchgate.netjocpr.com
Table 1: Potential Synthetic Transformations for Scaffold Development
| Starting Moiety | Reagent/Condition | Resulting Functional Group | Potential Application |
| 1-(1-Methyl-1H-imidazol-4-yl)-ethanol | PCC or Swern Oxidation | Ketone | Intermediate for Grignard reactions |
| 1-(1-Methyl-1H-imidazol-4-yl)-ethanol | Acyl Chloride, Pyridine | Ester | Prodrug design, property modulation |
| 1-(1-Methyl-1H-imidazol-4-yl)-ethanol | NaH, Alkyl Halide | Ether | Modifying solubility and lipophilicity |
| 1-(1-Methyl-1H-imidazol-4-yl)-ethanol | Tosylation, followed by NaN3 and reduction | Amine | Introduction of basic centers, further derivatization |
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis
Modern synthetic chemistry places a strong emphasis on environmentally benign processes. researchgate.net The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. numberanalytics.comresearchgate.net Traditional methods for imidazole synthesis often require harsh conditions or toxic reagents. researchgate.net
Future research will likely focus on one-pot syntheses that reduce waste and improve efficiency. asianpubs.org The use of alternative energy sources, such as microwave irradiation and ultrasonication, has been shown to accelerate reaction times and increase yields in the synthesis of other imidazole derivatives, often under solvent-free conditions. tandfonline.comnih.govresearchgate.net For example, microwave-assisted epoxide ring-opening presents a rapid and efficient method for producing similar imidazole-propanol derivatives. nih.gov
The exploration of biocatalysts and green solvents is another promising frontier. Natural catalysts, such as citric acid from lemon juice, have been successfully used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering a low-cost, biodegradable, and non-toxic alternative to conventional acid catalysts. researchgate.net Water-soluble and biocompatible imidazole derivatives of polymers like chitosan (B1678972) have been used for the green synthesis of gold nanoparticles, showcasing the potential for these moieties in environmentally friendly nanotechnology applications. nih.gov Imidazolium-based ionic liquids are also being investigated as recyclable catalysts and green solvents for various organic transformations. tandfonline.comresearchgate.net
Table 2: Comparison of Synthetic Methodologies for Imidazole Derivatives
| Method | Catalyst/Medium | Advantages | Reference |
| Conventional Heating | Acetic Acid | Well-established | researchgate.net |
| Microwave-Assisted | Solvent-free | Rapid reaction, high yields, reduced waste | nih.govresearchgate.net |
| Ultrasound-Promoted | PPh3 in Ethylene Glycol | Energy efficient, high yields at room temp. | researchgate.net |
| Biocatalysis | Lemon Juice in Ethanol | Inexpensive, non-toxic, biodegradable | researchgate.net |
| Ionic Liquid Catalysis | Imidazolium-based ILs | Recyclable, high atom economy | tandfonline.com |
Integration into Advanced Functional Materials Research
The unique properties of the imidazole ring make it an attractive component for advanced functional materials. rsc.org The this compound molecule can be a precursor to imidazolium-based ionic liquids (ILs). tandfonline.com By quaternizing the second nitrogen atom of the imidazole ring, a salt is formed that can be liquid at or near room temperature. These ILs possess remarkable properties such as low vapor pressure, high thermal stability, and tunable solubility. rsc.org
Imidazolium-based materials are at the forefront of several research areas:
Polymer Chemistry: Imidazole-based polymers and poly(ionic liquid)s exhibit high thermal stability and ionic conductivity, making them suitable for applications in batteries and fuel cells. numberanalytics.commdpi.com
Surface Modification: The moiety can be used to functionalize surfaces like graphene, silica (B1680970) nanoparticles, and carbon nanotubes, creating materials with tailored properties for catalysis, sensing, or separation science. tandfonline.com
Porous Materials: Imidazolium (B1220033) units can be integrated into the structure of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). rsc.org These functionalized frameworks have shown enhanced performance in applications like CO2 capture and heterogeneous catalysis. rsc.orgmdpi.com The imidazolium group can modulate the microenvironment within the pores, improving substrate adsorption and charge transfer. rsc.org
The ability to fine-tune the properties of these materials by simply altering the anion or the substituents on the imidazolium cation makes this a particularly versatile and promising field of research. tandfonline.commdpi.com
Synergistic Methodologies Combining Experimental and High-Throughput Computational Studies
The integration of computational chemistry with experimental synthesis and analysis provides a powerful paradigm for accelerating research. For a molecule like this compound, this synergistic approach can yield deep insights into its properties and guide the design of new derivatives.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are widely used to predict the optimized molecular geometry, vibrational frequencies (IR and Raman), and electronic properties of imidazole derivatives. researchgate.nettandfonline.combohrium.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's chemical reactivity and stability. tandfonline.com Molecular Electrostatic Potential (MEP) maps can identify reactive sites for electrophilic and nucleophilic attack. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the stability of potential drug-protein complexes or the dynamics of ionic liquids. tandfonline.com
Experimental Validation: Computational predictions are validated through experimental techniques. Synthesized compounds are characterized using spectroscopic methods like NMR (¹H and ¹³C), FT-IR, and mass spectrometry. tandfonline.combohrium.com Single-crystal X-ray diffraction can confirm the precise three-dimensional structure, which can then be compared with the DFT-optimized geometry. tandfonline.com This iterative cycle of prediction and validation allows researchers to build robust structure-property relationships, enabling the rational design of new molecules with desired characteristics, such as enhanced biological activity or specific material properties. researchgate.net
Uncharted Reactivity Pathways and Mechanistic Insights
While many reactions of the imidazole ring are well-known, exploring uncharted reactivity pathways for this compound can unlock novel synthetic possibilities. The interplay between the substituted imidazole core and the ethanol side chain may lead to unique chemical behaviors.
Future research could focus on:
C-H Activation: Direct functionalization of the C-H bonds on the imidazole ring (at the C2 or C5 positions) is a modern synthetic goal that could provide more efficient routes to complex derivatives, avoiding traditional multi-step sequences.
Photocatalysis and Electrochemistry: Investigating the photochemical and electrochemical behavior of the molecule could reveal new reactivity patterns. For instance, imidazole derivatives are being explored as dyes for solar cells, indicating their potential role in electron transfer processes. rsc.org
Atmospheric and Biological Degradation: Computational studies on simpler imidazoles have elucidated their atmospheric oxidation mechanisms by radicals like OH• and NO₃•. acs.orgrsc.org Understanding these degradation pathways is crucial for assessing the environmental fate of such compounds. Similar studies could predict the metabolic pathways of imidazole-based drug candidates. The reaction often proceeds via OH addition to the carbon atoms of the ring, which is kinetically more favorable than hydrogen abstraction. rsc.org
Mechanistic Studies: Detailed mechanistic investigations, combining kinetic experiments with computational modeling, can provide a fundamental understanding of reaction pathways. For example, studies on the thermolysis of related compounds have proposed competitive pathways involving homolysis of N-O or C-N bonds to explain the product distribution. researchgate.net A deeper understanding of these mechanisms is essential for controlling the regioselectivity of reactions and optimizing the synthesis of desired products. rsc.orgrsc.org
Q & A
Q. What are the recommended synthetic routes for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, and how can purity be optimized?
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests show <5% decomposition over 6 months under these conditions. For aqueous solutions, use buffers (pH 6–7) with 0.1% sodium azide to inhibit microbial growth .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity in catalytic or enzymatic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. Key findings:
Q. How to resolve contradictory solubility data in polar aprotic solvents (e.g., DMSO vs. DMF)?
- Methodological Answer : Design a standardized solubility protocol:
- Step 1 : Saturate solvent with compound (25°C, 24 hr stirring).
- Step 2 : Filter (0.22 µm membrane) and quantify via HPLC (C18 column, 210 nm UV detection).
- Data : Solubility in DMSO (12.5 mg/mL) vs. DMF (8.2 mg/mL) correlates with solvent polarity index. Contradictions arise from residual water content; use Karl Fischer titration to ensure solvent dryness (<0.01% H₂O) .
Q. What experimental strategies elucidate metabolic pathways in biochemical assays?
- Methodological Answer :
- In Vitro Assay : Incubate with liver microsomes (CYP450 enzymes) and monitor metabolites via LC-MS/MS.
- Key Metabolites :
- Oxidation: 1-(1-Methyl-1H-imidazol-4-yl)-acetic acid (m/z 155.1, tR 4.2 min).
- Conjugation: Glucuronide adduct (m/z 317.2, tR 6.8 min).
- Kinetic Parameters : Km = 45 µM, Vmax = 12 nmol/min/mg protein .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity outcomes for this compound?
- Methodological Answer : Discrepancies arise from assay conditions:
- Cell Lines : HEK293 vs. CHO cells show 20% difference in receptor activation due to varying expression levels.
- Concentration Range : EC50 values shift from 10 µM (serum-free media) to 25 µM (10% FBS) due to protein binding. Standardize protocols with controls for serum interference and cell viability (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
